
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a complex organosilicon compound. It is characterized by its unique structure, which includes four silicon atoms each bonded to two hydroxyl groups and two phenyl groups. This compound is part of the larger family of siloxanes, which are known for their versatility and wide range of applications in various fields.
Métodos De Preparación
The synthesis of 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of tetraphenylcyclotetrasiloxane with a suitable hydroxylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug delivery.
Comparación Con Compuestos Similares
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can be compared with other similar compounds, such as:
Tetramethyltetraphenylcyclotetrasiloxane: This compound has methyl groups instead of hydroxyl groups, which affects its reactivity and applications.
Tetramethylcyclotetrasiloxane: Lacks the phenyl groups, making it less versatile in terms of interactions with other molecules.
Tetraphenylcyclotetrasiloxane: Similar structure but without the hydroxyl groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of hydroxyl and phenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
62725-49-9 |
|---|---|
Fórmula molecular |
C24H24O8Si4 |
Peso molecular |
552.8 g/mol |
Nombre IUPAC |
2,2,4,4-tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C24H24O8Si4/c25-35(26)30-33(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-34(31-36(27,28)32-35,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-28H |
Clave InChI |
HSUXWOJYMFIRNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(O)O)(O)O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
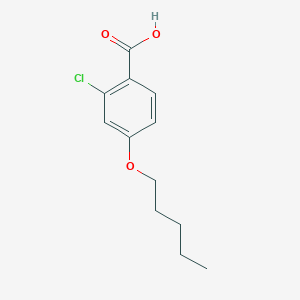
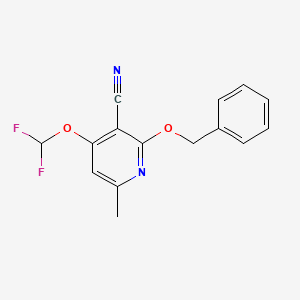
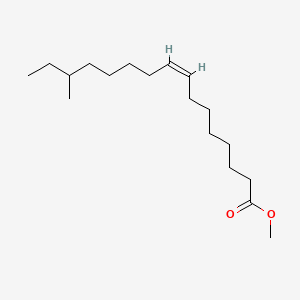
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)


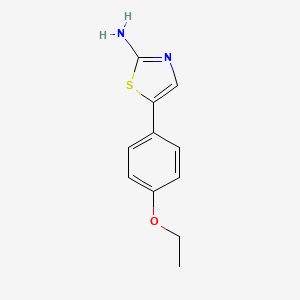
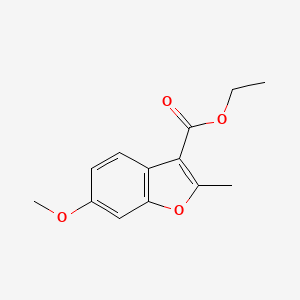
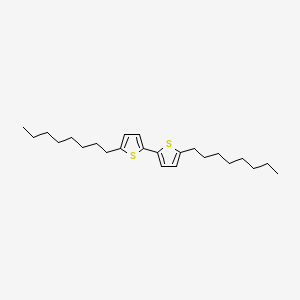
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)

